molecular formula C9ClF9 B14150498 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene CAS No. 88953-08-6

5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene

Cat. No.: B14150498
CAS No.: 88953-08-6
M. Wt: 314.53 g/mol
InChI Key: PPJIEUZEGXFPDK-UHFFFAOYSA-N
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Description

5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C₉ClF₉. This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of the reagents involved. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include various substituted indene derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include hydrogenated indene derivatives.

Scientific Research Applications

5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1,1,2,2,3,3,4,6,7-nonafluoroindene
  • 1,1,2,2,3,3,4,5,6,7-Decafluoroindene
  • 1,1,3,3-Tetrachloro-2,2,4,5,6,7-hexafluoroindene

Uniqueness

5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its high fluorine content makes it exceptionally stable and resistant to degradation, setting it apart from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

88953-08-6

Molecular Formula

C9ClF9

Molecular Weight

314.53 g/mol

IUPAC Name

5-chloro-1,1,2,2,3,3,4,6,7-nonafluoroindene

InChI

InChI=1S/C9ClF9/c10-3-4(11)1-2(5(12)6(3)13)8(16,17)9(18,19)7(1,14)15

InChI Key

PPJIEUZEGXFPDK-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(F)F)(F)F)(F)F

Origin of Product

United States

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